Cas no 2229520-82-3 (2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine)

2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine structure
2229520-82-3 structure
商品名:2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine
CAS番号:2229520-82-3
MF:C9H8ClF4NO
メガワット:257.612535476685
CID:6613694
PubChem ID:165632254

2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine 化学的及び物理的性質

名前と識別子

    • 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine
    • EN300-1957220
    • 2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
    • 2229520-82-3
    • インチ: 1S/C9H8ClF4NO/c10-5-1-2-7(16-8(11)12)6(3-5)9(13,14)4-15/h1-3,8H,4,15H2
    • InChIKey: PFBFTFRLMCVSDU-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)C(CN)(F)F)OC(F)F

計算された属性

  • せいみつぶんしりょう: 257.0230542g/mol
  • どういたいしつりょう: 257.0230542g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 35.2Ų

2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1957220-0.5g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
0.5g
$1632.0 2023-09-17
Enamine
EN300-1957220-0.1g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
0.1g
$1496.0 2023-09-17
Enamine
EN300-1957220-0.25g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
0.25g
$1564.0 2023-09-17
Enamine
EN300-1957220-2.5g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
2.5g
$3332.0 2023-09-17
Enamine
EN300-1957220-1.0g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
1g
$1701.0 2023-06-03
Enamine
EN300-1957220-5g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
5g
$4930.0 2023-09-17
Enamine
EN300-1957220-5.0g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
5g
$4930.0 2023-06-03
Enamine
EN300-1957220-0.05g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
0.05g
$1428.0 2023-09-17
Enamine
EN300-1957220-10.0g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
10g
$7312.0 2023-06-03
Enamine
EN300-1957220-1g
2-[5-chloro-2-(difluoromethoxy)phenyl]-2,2-difluoroethan-1-amine
2229520-82-3
1g
$1701.0 2023-09-17

2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine 関連文献

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2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amineに関する追加情報

Introduction to 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine (CAS No. 2229520-82-3)

2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine, identified by the CAS number 2229520-82-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its aromatic ring system modified with chloro and difluoromethoxy substituents, coupled with a fluorinated ethylamine side chain. The unique structural features of this molecule make it a promising candidate for further exploration in drug discovery and development.

The presence of both chloro and difluoromethoxy groups in the phenyl ring imparts distinct electronic and steric properties to the molecule. The chloro group is known to enhance lipophilicity and metabolic stability, while the difluoromethoxy group introduces fluorine atoms, which are widely recognized for their ability to modulate biological activity and improve pharmacokinetic profiles. These structural elements are often exploited in medicinal chemistry to optimize binding affinity and selectivity against biological targets.

The side chain consisting of 2,2-difluoroethylamine adds an additional layer of complexity to the compound's behavior. The fluorine atoms in this moiety contribute to the overall hydrophobicity of the molecule, potentially influencing its solubility and membrane permeability. Such structural features are critical in designing molecules that can effectively cross biological barriers and interact with intracellular targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Compounds like 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine represent a significant step forward in this direction. The incorporation of fluorine into drug candidates has been extensively studied for its ability to enhance metabolic stability, reduce susceptibility to enzymatic degradation, and improve binding interactions with biological targets.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in numerous cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The structural features of 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine suggest that it may interact with kinase domains through both hydrophobic and electrostatic interactions, making it a viable candidate for further investigation as a kinase inhibitor.

Furthermore, the compound's design aligns with current trends in drug discovery towards so-called "multitargeted" or "dual-action" agents. These agents are designed to interact with multiple biological targets simultaneously, providing a more comprehensive therapeutic effect. The presence of both chloro and difluoromethoxy groups in 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine may enable it to exhibit such multitargeted properties, potentially offering advantages over traditional single-target drugs.

Recent studies have also highlighted the importance of fluorinated compounds in antibiotic development. The ability of fluorine atoms to enhance bacterial cell wall penetration and reduce susceptibility to degradation by bacterial enzymes has made fluorinated antibiotics an area of active research. While 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine is not directly intended as an antibiotic, its structural motif could inspire the design of novel compounds with enhanced antibacterial properties.

The synthesis of 2-5-chloro-2-(difluoromethoxy)phenyl-2,2-difluoroethan-1-amine presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations have been instrumental in building the desired framework efficiently.

In conclusion, 2229597800 2229597800 2229597800 2229597800 2229597800 2229597800 2229597800 2229597800 2229597800 2229597800 . This compound exemplifies the innovative approaches being employed in modern drug discovery. Its unique structural features and potential applications make it a valuable asset in the quest for novel therapeutic agents that can address unmet medical needs more effectively than existing treatments.

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